molecular formula C28H47NO8 B1677795 Pikromycin CAS No. 19721-56-3

Pikromycin

Cat. No. B1677795
CAS RN: 19721-56-3
M. Wt: 525.7 g/mol
InChI Key: UZQBOFAUUTZOQE-VSLWXVDYSA-N
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Description

Pikromycin was first studied by Brokmann and Hekel in 1951 and was the first antibiotic macrolide to be isolated . It is synthesized through a type I polyketide synthase system in Streptomyces venezuelae, a species of Gram-positive bacterium in the genus Streptomyces .


Synthesis Analysis

The pikromycin biosynthetic gene cluster was introduced into the pikromycin non-producing strains, resulting in higher pikromycin production . The utility of the pSBAC system as a precise cloning tool for large-sized biosynthetic gene clusters was verified through heterologous expression of the pikromycin biosynthetic gene cluster .


Chemical Reactions Analysis

The pikromycin polyketide synthase of Streptomyces venezuelae contains four polypeptides: PikAI, PikAII, PikAIII, and PikAIV . These polypeptides contain a loading module, six extension molecules, and a thioesterase domain that terminated the biosynthetic procedure .


Physical And Chemical Properties Analysis

Pikromycin has a chemical formula of C28H47NO8 and a molar mass of 525.683 g·mol−1 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Combinatorial Biosynthesis and Macrolide Development

Pikromycin-related macrolides, derived from Streptomyces venezuelae, have garnered attention for their structural similarities to ketolide antibiotics, which show promise against multi-drug-resistant respiratory pathogens. Research into the pikromycin biosynthetic gene cluster has opened new avenues in understanding modular polyketide synthases, deoxysugar biosynthesis, and antibiotic resistance. This knowledge is pivotal for advancing combinatorial biosynthesis techniques to create novel macrolide antibiotics, demonstrating a significant application of pikromycin in the development of new antimicrobial agents (Xue & Sherman, 2001).

Structural Insights into Macrolide Biosynthesis

The pikromycin/methymycin biosynthetic pathway in Streptomyces venezuelae provides valuable insights into modular polyketide biosynthesis and the assembly of aminodeoxysugar, glycosyltransfer, and hydroxylation processes. Detailed studies of PikC, a P450 monooxygenase, have elucidated the enzyme's role in the hydroxylation patterns of macrolides, contributing to our understanding of natural ketolides narbomycin and pikromycin's production. This research highlights the structural basis for substrate selection and product diversity within pikromycin biosynthesis, offering a model for exploring enzyme-substrate interactions and enhancing macrolide antibiotic production (Sherman et al., 2006).

Regulatory Mechanisms in Pikromycin Production

Understanding the regulatory mechanisms within the pikromycin biosynthetic pathway is crucial for optimizing antibiotic production. The pikD gene in Streptomyces venezuelae encodes a regulatory protein, PikD, essential for macrolide biosynthesis. Deletion and complementation studies of pikD have demonstrated its role as a positive regulator, influencing the conversion of macrolactones to glycosylated products. This research provides insights into the control of biosynthetic operons by PikD, potentially guiding the enhancement of pikromycin production through genetic manipulation (Wilson et al., 2001).

Antibiotic Resistance Mechanisms

The study of antibiotic resistance mechanisms is critical for developing effective antimicrobial therapies. In Streptomyces venezuelae, the coordinated expression of rRNA methyltransferases, pikR1, and pikR2, contributes to resistance against ketolide antibiotics. This resistance mechanism, which involves specific induction by ketolides, underscores the importance of preemptive antibiotic development strategies to combat emerging resistance patterns. Research in this area emphasizes the need for continuous surveillance and innovation in antibiotic design, taking cues from natural resistance mechanisms (Almutairi et al., 2015).

Biocatalysis and Drug Metabolism

PikC, a biosynthetic P450 enzyme from Streptomyces venezuelae, has been identified as a potential biocatalyst for preparing human drug metabolites (HDMs). The enzyme exhibits broad substrate scope and high catalytic efficiency, making it suitable for regio- and stereo-selective drug metabolism studies. This application represents a promising avenue for utilizing pikromycin-related enzymes in pharmaceutical research and development, highlighting the versatility and potential of natural products in drug discovery and biocatalysis (Guo et al., 2021).

Safety And Hazards

According to the safety data sheet, Pikromycin is for R&D use only and not for medicinal, household, or other use . In case of exposure, measures such as moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor are recommended .

Future Directions

While specific future directions for Pikromycin research were not found in the search results, there is a general trend in the field towards the development of a custom overexpression scheme of natural product biosynthetic gene clusters in actinomycetes .

properties

IUPAC Name

(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBOFAUUTZOQE-VSLWXVDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026584
Record name Picromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pikromycin

CAS RN

19721-56-3
Record name Pikromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19721-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBM8G3Z439
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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